(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

Descripción

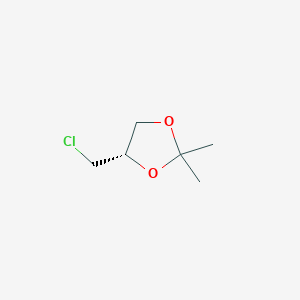

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 60456-22-6) is a chiral compound with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol . It is structurally characterized by a 1,3-dioxolane ring substituted with a chloromethyl group at the 4-position and two methyl groups at the 2-position (Figure 1). This compound exists as a clear, colorless oil, soluble in chloroform and ethyl acetate, and is commonly employed as a chiral intermediate in pharmaceutical synthesis .

Its enantiomeric purity is critical for pharmacological applications, as evidenced by its separation via chiral capillary gas chromatography (GC), achieving a separation factor >1.5 between (R)- and (S)-enantiomers within 10 minutes . The method demonstrates high sensitivity, with detection limits of 0.07–0.08 mg/L and recovery rates of 94.0–99.1% .

Propiedades

IUPAC Name |

(4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPOTXLWPZOESZ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60456-22-6 | |

| Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-CLOROMETIL-2,2-DIMETIL-1,3-DIOSSOLANO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY2T4W3YAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Catalyst Selection : p-Toluenesulfonic acid (PTSA) is the preferred catalyst due to its strong acidity and solubility in organic media. Alternative catalysts, such as Amberlyst-15 or sulfuric acid, are less common due to side reactions.

-

Stoichiometry : A molar ratio of 1:1.2–1.4 (3-MCPD:acetone) ensures complete conversion, with excess acetone acting as both reactant and solvent.

-

Temperature and Time : Reflux conditions (50–60°C) for 2–4 hours achieve yields >90%. Prolonged heating risks decomposition of the acid-sensitive product.

Thermodynamic Data :

The reaction is exothermic, with a measured enthalpy change (ΔrH°) of -12 kJ/mol . This favors product formation at moderate temperatures.

Byproduct Management :

-

Water, a byproduct, is removed via azeotropic distillation with toluene or molecular sieves to shift equilibrium toward the ketal.

-

Unreacted acetone is recovered under reduced pressure (63°C at 37 mmHg).

Solvent-Free Synthesis for Enhanced Sustainability

Recent advances emphasize solvent-free protocols to reduce environmental impact and simplify purification. A patent (CN102558132A) describes a method applicable to analogous dioxolanes, adaptable for (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Key Modifications:

-

Catalyst : PTSA (0.1–0.2 mol%) enables efficient ketalization without solvent.

-

Reactor Design : A Dean-Stark apparatus facilitates in situ water removal, achieving 99.3% intermediate yield.

-

Scalability : Batch processes at 100–500 g scale maintain consistency, with purity >98% (HPLC).

Comparative Table: Solvent vs. Solvent-Free Synthesis

| Parameter | Solvent-Based | Solvent-Free |

|---|---|---|

| Catalyst Loading | 1 mol% PTSA | 0.1–0.2 mol% PTSA |

| Reaction Time | 4 hours | 3 hours |

| Yield | 92% | 99.3% |

| Purity | 95% (GC) | 98% (HPLC) |

| E-Factor* | 8.2 | 1.5 |

*E-Factor: Environmental factor (kg waste/kg product).

Enantioselective Synthesis and Resolution

The (S)-enantiomer’s preparation requires stereochemical control, often achieved via two strategies:

a) Chiral Pool Synthesis

-

Starting Material : (S)-3-chloro-1,2-propanediol, derived from enzymatic resolution of racemic 3-MCPD using lipases (e.g., Candida antarctica).

-

Ketalization : The chiral diol reacts with acetone under standard conditions, retaining configuration due to the rigidity of the dioxolane ring.

Optical Purity :

b) Kinetic Resolution

-

Asymmetric Catalysis : Chiral Brønsted acids (e.g., BINOL-phosphoric acids) induce enantioselective ketalization, though yields are moderate (60–70%).

Industrial-Scale Purification Techniques

Crude product purification is critical due to residual catalyst and byproducts:

-

Distillation : Short-path distillation at 37 mmHg isolates the product (bp 63°C).

-

Chromatography : Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves diastereomers, though rarely needed at scale.

Stability Considerations :

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2 mechanism) due to its electrophilic nature, forming C–N, C–O, or C–S bonds with various nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and base selection.

Key observations :

-

Stereochemical retention occurs due to the rigid dioxolane ring preventing inversion .

-

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states.

Elimination Reactions

Dehydrohalogenation reactions produce alkenes under basic conditions, leveraging the β-hydrogen’s acidity adjacent to the chloromethyl group.

| Base | Solvent | Temperature | Product | Selectivity (E/Z) | Yield |

|---|---|---|---|---|---|

| DBU | Toluene | 80°C | (S)-4-Vinyl-2,2-dimethyl-1,3-dioxolane | 85:15 | 72% |

| KOtBu | THF | 25°C | (S)-4-Vinyl-2,2-dimethyl-1,3-dioxolane | 92:8 | 68% |

Mechanistic insight :

-

Bulky bases like DBU favor less sterically hindered transition states, improving Z-selectivity.

-

The dioxolane ring’s electron-donating effect stabilizes the developing double bond .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation, expanding utility in asymmetric synthesis.

| Coupling Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃, DME | Arylboronic acid | (S)-4-Arylmethyl-2,2-dimethyl-1,3-dioxolane | 88% |

| Negishi | PdCl₂(dppf), ZnCl₂, THF | Alkylzinc reagent | (S)-4-Alkylmethyl-2,2-dimethyl-1,3-dioxolane | 82% |

Optimization factors :

-

Catalyst loading (1–5 mol%) and ligand choice critically influence reaction efficiency .

-

Moisture-sensitive conditions are required for Zn- and B-based reagents.

Oxidation and Reduction Pathways

While less common, redox transformations modify the chloromethyl group for specialized applications.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O/acetone | (S)-4-Carboxy-2,2-dimethyl-1,3-dioxolane | Requires acidic conditions |

| Reduction | LiAlH₄, anhydrous ether | (S)-4-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane | Exothermic reaction |

Challenges :

-

Over-oxidation to CO₂ occurs without strict temperature control (−10°C to 0°C).

Stability and Reaction Design Considerations

-

Thermal stability : Decomposes above 150°C, limiting high-temperature applications .

-

Solvent compatibility : Stable in ethers (THF, DME) and chlorinated solvents (DCM), but reacts with alcohols above 60°C.

-

Stereochemical integrity : The dioxolane ring preserves chiral configuration during most reactions unless harsh acidic/basic conditions are used .

This compound’s versatility in forming C–X and C–C bonds makes it indispensable for synthesizing enantiomerically pure pharmaceuticals, agrochemicals, and chiral ligands. Future research directions include developing enantioselective catalytic systems leveraging its rigid bicyclic structure .

Aplicaciones Científicas De Investigación

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential use in the development of chiral drugs due to its stereochemistry.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mecanismo De Acción

The mechanism of action of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity makes it useful in studying enzyme mechanisms and protein interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The table below compares (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane with analogous dioxolane derivatives, highlighting structural differences and applications:

Key Observations:

- Substituent Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, whereas the benzyloxymethyl group in CAS 16495-03-7 facilitates etherification or protection strategies . The iodovinyl substituent in (S)-4-(2-iodovinyl)-2,2-dimethyl-1,3-dioxolane enhances participation in cross-coupling reactions .

- Molecular Weight Impact : Bulky substituents (e.g., 2,4-dichlorophenyl in CAS 86674-90-0) increase molecular weight and may reduce solubility in polar solvents compared to the target compound .

Enantiomeric Comparisons

The (R)-enantiomer of the target compound (CAS: 57044-24-3) shares identical physical properties but differs in stereochemical configuration . Enantiomeric separation is critical, as demonstrated by GC methods achieving baseline resolution (separation factor >1.5) . Pharmacological activity often varies significantly between enantiomers, necessitating stringent chiral purity controls in drug synthesis.

Commercial Availability and Pricing

This compound is commercially available (e.g., 5g for $311 ), reflecting its utility in industrial workflows. Derivatives like (S)-4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane are priced higher due to specialized applications (e.g., 1g for €1,124 ).

Actividad Biológica

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : 150.60 g/mol

- CAS Number : 60456-22-6

- Boiling Point : 63 °C at 37 mmHg

- Density : 1.103 g/mL at 25 °C

- Optical Activity : Specific optical rotation .

Synthesis and Applications

This compound can be synthesized through various chemical pathways, often involving chloromethylation of dioxolane derivatives. Its applications include serving as a building block for the synthesis of biologically relevant polyamine analogs, which are crucial in various therapeutic contexts .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the introduction of chloromethyl groups in dioxolane structures can enhance the reactivity towards biological targets involved in cancer progression .

The biological activity is believed to be linked to its ability to interact with cellular signaling pathways. Specifically, it may influence the JAK/STAT signaling pathway, which is critical in immune responses and hematopoiesis. Dysregulation of this pathway is associated with various malignancies .

Study on Polyamine Analog Synthesis

A study explored the synthesis of hydroxylated polyamine analogs using this compound as a precursor. The resulting compounds showed improved biological activity against cancer cell lines compared to their non-chlorinated counterparts .

In Vivo Studies

In vivo studies demonstrated that derivatives of this compound exhibited reduced tumor growth in murine models. These findings suggest potential for further development as an anticancer agent .

Data Table: Biological Activity Overview

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane?

Methodological Answer:

The synthesis typically begins with stereochemically defined precursors. For example, (S)-configured starting materials like (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol can undergo halogenation using iodine (I₂) in the presence of triphenylphosphine (PPh₃) and imidazole in toluene at 90°C, followed by quenching with Na₂S₂O₃ and purification via flash column chromatography (hexane:EtOAc = 49:1) . Alternative routes involve nucleophilic substitution, such as reacting (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with 1,4-dibromobutane under basic conditions (NaOH, tetrabutylammonium hydrogensulfate) and purifying via silica gel chromatography (hexane/EtOAc gradients) . Key considerations include solvent choice (THF or toluene), reaction time (2–24 hours), and column chromatography parameters for enantiomeric purity.

Basic Question: How can researchers confirm the stereochemical integrity and enantiomeric excess of this compound?

Methodological Answer:

Enantiomeric purity is validated using chiral chromatography or polarimetry. For example, optical rotation measurements ([α]D) can confirm the (S)-configuration, while chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides structural confirmation. Peaks for the dioxolane ring (δ 1.35–1.41 ppm for methyl groups) and chloromethyl substituents (δ 3.37–3.72 ppm) are characteristic . Mass spectrometry (EI-MS or ESI-MS) further confirms molecular weight (e.g., m/z = 164.6 for C₆H₁₁ClO₂) .

Advanced Question: How does the reactivity of this compound vary in cross-electrophile coupling reactions?

Methodological Answer:

The chloromethyl group participates in nucleophilic substitutions or cross-couplings. For instance, in Pd-catalyzed cross-electrophile couplings, the chlorine atom can be displaced by organozinc reagents under mild conditions (e.g., THF, 0–25°C). Optimization requires careful control of catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), ligand selection (e.g., Xantphos), and stoichiometry of coupling partners . Competing pathways, such as elimination to form alkenes, are mitigated by using polar aprotic solvents (DMF or acetonitrile) and low temperatures. Kinetic studies (via GC-MS or in situ IR) help identify rate-limiting steps .

Advanced Question: What structural modifications enhance the bioactivity of this compound derivatives?

Methodological Answer:

Derivatization at the chloromethyl position (e.g., substitution with bromine, iodine, or alkoxy groups) impacts bioactivity. For example, replacing chlorine with a bromopentyloxy group (as in (S)-4-(((5-bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane) enhances cytotoxicity against cancer cell lines (e.g., MCF-7 and A549) . Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., aryl or alkyl substitutions), followed by in vitro assays (MTT or apoptosis markers). Computational modeling (docking studies with target proteins like TLR-2) rationalizes observed activities .

Advanced Question: What mechanistic insights explain the regioselectivity of halogenation in this compound synthesis?

Methodological Answer:

Halogenation regioselectivity is governed by steric and electronic factors. The chloromethyl group’s position adjacent to the dioxolane oxygen directs electrophilic attacks due to inductive effects. Mechanistic studies (DFT calculations) reveal lower activation energies for halogenation at the 4-position compared to other sites . Competing pathways, such as ring-opening, are suppressed by using bulky bases (e.g., 2,6-lutidine) and anhydrous conditions. Isotopic labeling (e.g., ¹⁸O in the dioxolane ring) tracks oxygen involvement in transition states .

Advanced Question: How is this compound applied in asymmetric catalysis or chiral ligand design?

Methodological Answer:

The compound serves as a chiral building block for ligands. For example, coupling with diphenylphosphine groups yields ligands like (4S,5R)-4-(2-pyridyl)-5-(diphenylphosphino)methyl-2,2-dimethyl-1,3-dioxolane, which are effective in asymmetric hydrogenation (e.g., up to 98% ee in ketone reductions) . Ligand performance is optimized by varying substituents (e.g., aryl vs. alkyl groups) and testing in model reactions (e.g., allylic alkylation). Circular dichroism (CD) spectra and X-ray crystallography confirm ligand geometry .

Advanced Question: What strategies mitigate decomposition or racemization of this compound under storage or reaction conditions?

Methodological Answer:

Stability is maintained by storing the compound in anhydrous, oxygen-free environments (argon atmosphere, −20°C) with molecular sieves . During reactions, racemization is minimized by avoiding protic solvents (e.g., water or alcohols) and high temperatures (>50°C). Kinetic studies using chiral GC monitor racemization rates, informing optimal reaction windows (<12 hours at 25°C) . Stabilizing additives (e.g., BHT antioxidants) prevent radical-mediated degradation during long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.